molecular formula C16H12F3NO4 B3000475 2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid CAS No. 438029-98-2

2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid

Cat. No.: B3000475
CAS No.: 438029-98-2
M. Wt: 339.27
InChI Key: XWGJXKXVKFOJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid (PubChem CID: 3759436) is a synthetic organic compound with a molecular formula of C16H12F3NO4 . This biaryl amide derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds within this structural class have demonstrated a range of promising biological activities in preclinical studies, including antiviral properties against targets such as the hepatitis C virus (HCV) . The structural motif of combining a benzoic acid scaffold with a trifluoromethylphenyl group is a common feature in many pharmacologically active molecules, making this compound a valuable building block for structure-activity relationship (SAR) studies and further chemical derivatization . The presence of both amide and carboxylic acid functional groups provides distinct regions for molecular recognition and interaction with biological targets, while the trifluoromethyl group often enhances metabolic stability and membrane permeability. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biochemical screening assays. Its mechanism of action is likely target-specific, but related biaryl amide compounds have been shown to function through diverse pathways, such as stabilizing innate immunity factors like human APOBEC3G (hA3G) . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGJXKXVKFOJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid (CAS: 522624-57-3): Molecular Formula: C₁₇H₁₄F₃NO₅ Key Differences: Substitutions at positions 3 and 4 of the benzoic acid core instead of position 2. The 2-(trifluoromethyl)phenyl group versus 3-(trifluoromethyl)phenyl alters steric and electronic interactions. Implications: Positional isomerism may affect binding affinity in biological targets (e.g., cyclooxygenase enzymes) due to spatial incompatibility .
  • 2-[[3-(Trifluoromethyl)phenyl]methoxy]benzoic acid (CAS: 1040038-41-2):

    • Molecular Formula : C₁₅H₁₁F₃O₃
    • Key Differences : Lacks the carbamoyl bridge; the trifluoromethylphenyl group is directly linked via an ether.
    • Implications : The absence of the carbamoyl group reduces hydrogen-bonding capacity, lowering solubility (logP: 3.98 ) compared to the target compound (estimated logP: ~2.5–3.0) .

Functional Group Modifications

  • Flufenamic Acid (2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid, CAS: 530-78-9): Molecular Formula: C₁₄H₁₀F₃NO₂ Key Differences: An amino group replaces the carbamoyl-methoxy linker. Pharmacological Profile: A nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX). The carbamoyl-methoxy group in the target compound may reduce gastrointestinal toxicity (common in amino-linked NSAIDs) while modulating COX-2 selectivity .
  • 2-{[2-(Trifluoromethoxy)benzyl]carbamoyl}benzoic acid (from ): Key Differences: Trifluoromethoxy-benzyl carbamoyl group instead of trifluoromethylphenyl.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Features
Target Compound 339.27 ~2.8 2 5 Carbamoyl linker, 3-CF₃Ph
3-Methoxy-4-... (CAS: 522624-57-3) 375.29 ~3.2 2 6 2-CF₃Ph, 3,4-substitutions
2-[[3-CF₃Ph]methoxy]benzoic acid 296.24 3.98 1 3 Ether linker, higher lipophilicity
Flufenamic Acid 281.23 4.12 2 4 Amino linker, NSAID activity

Biological Activity

2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid, with a CAS number of 438029-98-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C₁₆H₁₂F₃NO₄
  • Molecular Weight : 339.27 g/mol
  • IUPAC Name : 2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid
  • Appearance : Powder
  • Storage Conditions : Room temperature
PropertyValue
Molecular FormulaC₁₆H₁₂F₃NO₄
Molecular Weight339.27 g/mol
CAS Number438029-98-2
IUPAC Name2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid
AppearancePowder

Biological Activity Overview

This compound has been investigated primarily for its anti-inflammatory properties. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, potentially increasing their efficacy in biological systems.

Study on Related Compounds

A relevant study examined a structurally similar compound (3-CH₂Cl), which inhibited inflammation in rats by binding to COX-2 and reducing inflammatory markers. The results indicated:

  • Dosage : 500 mg/60 kg body weight.
  • Inflammatory Markers :
    • TNF-α levels decreased significantly (5.70 ± 1.04 × 10³ pg/mL, p < 0.001).
    • IL-1β levels also showed a significant reduction (2.32 ± 0.28 × 10³ pg/mL, p < 0.001).

These findings support the hypothesis that compounds with similar functional groups can exert anti-inflammatory effects through comparable mechanisms .

While specific studies on the mechanism of action for this compound are scarce, insights can be drawn from related compounds:

  • COX Inhibition : The inhibition of COX enzymes leads to reduced synthesis of prostaglandins, which are mediators of inflammation.
  • NF-kB Pathway Modulation : Some studies suggest that these compounds may also affect NF-kB signaling pathways, crucial for the expression of various inflammatory genes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions followed by ester hydrolysis. For example, analogous trifluoromethylphenyl-containing benzoic acid derivatives are synthesized by coupling carboxylic acid intermediates with aminophenyl groups using activating agents like HATU or EDCl. Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) and recrystallization (e.g., ethanol/water) are critical to achieving >95% purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) must be tightly controlled to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming the structure, particularly the trifluoromethyl group and carbamoyl linkage. High-resolution mass spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹). X-ray crystallography, though less common, can resolve crystal packing and dihedral angles in analogous compounds .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with biological targets?

  • Methodological Answer : Tools like AutoDock Vina ( ) enable high-throughput docking by calculating binding affinities and optimizing ligand conformations. The trifluoromethyl group’s hydrophobicity and electron-withdrawing effects can be modeled to assess interactions with hydrophobic pockets or hydrogen-bonding residues. Researchers should validate docking results with experimental assays (e.g., surface plasmon resonance) and compare scoring functions (e.g., Vina vs. Glide) to address false positives .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Rigorous quality control (e.g., HPLC purity >98%) and standardized protocols (e.g., fixed cell lines for receptor-binding assays) are critical. Meta-analyses of literature data, focusing on structural analogs (e.g., ’s 2-(methyl(3-(trifluoromethyl)phenyl)amino)benzoic acid), can identify trends in bioactivity. Dose-response curves and off-target screening (e.g., kinase panels) further clarify specificity .

Q. How does the trifluoromethyl group influence physicochemical properties and target binding?

  • Methodological Answer : The -CF₃ group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP ~2.5–3.0), improving membrane permeability. In docking studies, its strong electronegativity may disrupt π-π stacking or form halogen bonds with aromatic residues (e.g., Phe in enzyme active sites). Computational models (e.g., molecular dynamics simulations) can quantify these effects by comparing binding free energies of CF₃-substituted vs. non-fluorinated analogs .

Q. What computational methods predict the metabolic pathways of this compound?

  • Methodological Answer : In silico tools like MetaSite or GLORY predict phase I/II metabolism by simulating cytochrome P450-mediated oxidation (e.g., hydroxylation at the benzene ring) and glucuronidation of the carboxylic acid group. Validation with in vitro hepatocyte assays and LC-MS/MS metabolite profiling is essential. For example, ’s metabolite data for benzoic acid derivatives highlights common biotransformations like amide hydrolysis or methyl ester cleavage .

Methodological Best Practices

Q. How can reproducibility in synthesis be ensured, particularly in optimizing reaction conditions?

  • Methodological Answer : Documenting reaction parameters (temperature, solvent, catalyst loading) and using controlled environments (e.g., Schlenk lines for air-sensitive steps) are vital. For example, achieves consistent yields (~70–80%) by maintaining anhydrous dimethylformamide (DMF) and refluxing at 80°C for 12 hours. Reagent purity (e.g., >99% trifluoromethylphenylamine) and real-time monitoring (TLC or in situ IR) prevent deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.